molecular formula C15H19NO3 B569121 (R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one CAS No. 474828-48-3

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one

Cat. No.: B569121
CAS No.: 474828-48-3
M. Wt: 261.321
InChI Key: IDJHFWFQTXWYQU-DGCLKSJQSA-N
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Description

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one (CAS: 145589-03-3, molecular formula: C₁₅H₁₉NO₃, molecular weight: 261.32) is a chiral oxazolidinone derivative widely employed as a stereodirecting auxiliary in asymmetric synthesis . Its structure features a benzyl group at the 4-position and a (R)-2-methylbutanoyl moiety at the 3-position of the oxazolidin-2-one core. This compound is pivotal in inducing high enantioselectivity in reactions such as aldol additions, alkylations, and acylations, owing to its ability to shield one face of the substrate via steric effects . It has been utilized in the synthesis of complex natural products, including insect pheromones and bioactive tetramic acids .

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJHFWFQTXWYQU-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Acylation Reaction Optimization

BaseElectrophileTemperaturedrYield (%)
LDA(R)-2-methylbutanoyl chloride−78°C93:785
NaHMDS(R)-2-methylbutanoyl chloride−40°C85:1578
KHMDS(R)-2-methylbutanoyl anhydride−78°C89:1182

Post-reaction quenching with saturated ammonium chloride and extraction with ethyl acetate ensures high recovery. Purification via silica gel chromatography resolves diastereomers, with the major product exhibiting [α]²⁵D = −31.5 (c 0.20, CH₂Cl₂).

Stereoselective Synthesis of (R)-2-methylbutanoyl Group

The (R)-configured acyl group originates from chiral pool or catalytic asymmetric synthesis. Evans’ oxazolidinone auxiliaries facilitate stereocontrol during acylation. For instance, (R)-2-methylbutanoic acid is activated as its mixed anhydride and coupled to the oxazolidinone enolate, achieving >98% enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases selectively hydrolyzes undesired enantiomers, enhancing optical purity.

Polymer-Supported Auxiliaries for Recyclability

Recent advances immobilize Evans-type auxiliaries on 2-chlorotrityl chloride resin , enabling recyclable asymmetric synthesis. The resin-bound oxazolidinone undergoes acylation and alkylation with minimal leaching, though diastereoselectivity drops to 60–70% compared to solution-phase systems. Cleavage with trifluoroacetic acid (TFA) liberates the product while regenerating the auxiliary for reuse.

The Cram’s cyclic model explains stereoselectivity during enolate alkylation. The (R)-benzyl group induces a staggered conformation, directing the electrophile to the re face of the enolate. Computational studies (DFT) corroborate this, showing a 3.2 kcal/mol preference for the observed diastereomer .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(®-2-methylbutanoyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The oxazolidinone ring interacts with the substrate, directing the addition of reagents to specific positions on the molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Oxazolidinone Derivatives

Compound Name Molecular Formula Molecular Weight Acyl Group Substituent Specific Rotation ([α]₂₅D) Key Applications References
(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one C₁₅H₁₉NO₃ 261.32 (R)-2-methylbutanoyl Not reported Asymmetric aldol reactions, pheromones
(R)-4-Benzyl-3-((2R,3S)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one (14) C₁₆H₂₁NO₄ 291.34 (2R,3S)-3-hydroxy-2-methylbutanoyl −49 (c 1.03, CHCl₃) Synthesis of hydroxy acids
(S)-4-Benzyl-3-((2S,3R)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one (ent-14) C₁₆H₂₁NO₄ 291.34 (2S,3R)-3-hydroxy-2-methylbutanoyl +48 (c 1.20, CHCl₃) Enantiomeric synthesis
(R)-4-Benzyl-3-propionyl-oxazolidin-2-one C₁₃H₁₅NO₃ 233.26 Propionyl (linear C₃ chain) Not reported Model studies for steric effects
(4R)-4-Benzyl-3-[(3S)-3-methylpentanoyl]oxazolidin-2-one C₁₆H₂₁NO₃ 275.34 (3S)-3-methylpentanoyl (longer branched) Not reported Tailored asymmetric alkylations
(R)-4-Benzyl-3-(8-((tert-butyldimethylsilyl)oxy)octanoyl)oxazolidin-2-one (180) C₂₅H₃₉NO₄Si 453.67 8-(TBS-oxy)octanoyl Not reported Protected intermediates in polyketides

Physical and Analytical Data

  • Solubility: Longer acyl chains (e.g., octanoyl in compound 180) increase hydrophobicity, necessitating nonpolar solvents like cyclohexane for purification .
  • Purification : Diastereomeric mixtures (e.g., compound 36 in ) are separable via silica gel chromatography, with eluent ratios adjusted based on acyl group polarity .
  • Spectroscopy: ¹H NMR signals for the benzyl group (δ ~7.3 ppm) and oxazolidinone carbonyl (δ ~170 ppm) are consistent across derivatives, while acyl group protons vary (e.g., δ 1.18–1.23 ppm for methyl groups in compound 14) .

Biological Activity

(R)-4-Benzyl-3-((R)-2-methylbutanoyl)oxazolidin-2-one, also known by its CAS number 474828-48-3, is a chiral oxazolidinone derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This compound is characterized by its five-membered ring structure containing nitrogen and oxygen, which is typical of oxazolidinones. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 261.32 g/mol
  • IUPAC Name : (4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one

Chemical Structure

The structure of this compound can be represented in a simplified format as follows:

Structure C15H19NO3\text{Structure }\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{3}

This compound exhibits its biological activity primarily through its ability to inhibit bacterial protein synthesis. This mechanism is crucial for its potential application as an antibacterial agent. The oxazolidinone structure interacts with the ribosomal machinery of bacteria, leading to a disruption in the translation process essential for protein production.

Key Mechanisms

  • Inhibition of Protein Synthesis : The compound binds to the 50S ribosomal subunit, preventing the formation of functional ribosome complexes.
  • Chiral Auxiliary Role : It acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds which are critical in drug development.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. Its efficacy is attributed to its structural similarity to established oxazolidinone antibiotics like linezolid.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound showed promising results against various bacterial strains. For instance, studies demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Enterococcus faecium.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Enterococcus faecium16
  • Mechanistic Insights : Further investigations using ribosomal binding assays confirmed that the compound effectively inhibits the formation of peptide bonds during protein synthesis, thus validating its potential as a therapeutic agent.

Anti-inflammatory Potential

Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is required to elucidate these effects fully.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its role as a chiral auxiliary enhances the efficiency and selectivity of synthetic pathways in drug development.

Synthetic Routes

The synthesis typically involves:

  • Formation of Oxazolidinone Ring : Cyclization of amino alcohols.
  • Benzyl Group Introduction : Nucleophilic substitution using benzyl halides.
  • Acylation Step : Acylation with (R)-2-methylbutanoyl chloride under basic conditions.

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